molecular formula C15H16FNO3S B2738623 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide CAS No. 1351613-19-8

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

Cat. No. B2738623
CAS RN: 1351613-19-8
M. Wt: 309.36
InChI Key: HYNLUJCIJVDDLT-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Chemoselective Acetylation

  • A study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the process optimization, mechanism, and kinetics using immobilized lipase as the catalyst. This research could provide insights into similar acetylation processes that might be applicable to the compound (Magadum & Yadav, 2018).

Antimicrobial Evaluation

  • Research conducted by Fuloria et al. (2009) on the synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide could offer a framework for studying the antimicrobial potential of similar compounds, including the one (Fuloria et al., 2009).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • A study by Rani et al. (2014) on the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives provides an example of the therapeutic potential of acetamide derivatives, which could be relevant for understanding the biological activities of the compound in focus (Rani et al., 2014).

Corrosion Inhibition Behavior

  • Lgaz et al. (2017) investigated the corrosion inhibition behavior of three chalcone derivatives for mild steel in hydrochloric acid solution. This study could provide insights into the potential applications of similar compounds, including the one , in corrosion inhibition (Lgaz et al., 2017).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-10-6-7-21-15(10)12(18)8-17-14(19)9-20-13-5-3-2-4-11(13)16/h2-7,12,18H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNLUJCIJVDDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)COC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide

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